2-Hydroxy-2-methylhexanoic acid 2-Hydroxy-2-methylhexanoic acid
Brand Name: Vulcanchem
CAS No.: 70908-63-3
VCID: VC8132659
InChI: InChI=1S/C7H14O3/c1-3-4-5-7(2,10)6(8)9/h10H,3-5H2,1-2H3,(H,8,9)
SMILES: CCCCC(C)(C(=O)O)O
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol

2-Hydroxy-2-methylhexanoic acid

CAS No.: 70908-63-3

Cat. No.: VC8132659

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-2-methylhexanoic acid - 70908-63-3

Specification

CAS No. 70908-63-3
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
IUPAC Name 2-hydroxy-2-methylhexanoic acid
Standard InChI InChI=1S/C7H14O3/c1-3-4-5-7(2,10)6(8)9/h10H,3-5H2,1-2H3,(H,8,9)
Standard InChI Key HNQAXDPWMQIKEE-UHFFFAOYSA-N
SMILES CCCCC(C)(C(=O)O)O
Canonical SMILES CCCCC(C)(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

2-Hydroxy-2-methylhexanoic acid belongs to the class of α-hydroxy acids, featuring a hydroxyl group (-OH) and a methyl branch (-CH₃) on the same carbon atom. The (2S)-enantiomer, specifically (+)-(S)-2-hydroxy-2-methylhexanoic acid, is of particular interest due to its role in asymmetric synthesis. The compound’s stereochemistry is critical for its biological activity, as evidenced by its use in prostaglandin analog production .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number70954-69-7
Molecular FormulaC₇H₁₄O₃
Molecular Weight146.184 g/mol
Exact Mass146.094 Da
LogP1.012
Polar Surface Area (PSA)57.53 Ų

The compound’s structure was confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy in patent literature, which highlights the (2S)-configuration’s dominance in synthetic pathways .

Synthesis and Manufacturing

Asymmetric Halolactonization Method

The most well-documented synthesis of (2S)-2-hydroxy-2-methylhexanoic acid involves an asymmetric halolactonization reaction using L-proline as a chiral auxiliary. This method, patented in EP0198348A2, proceeds via the following steps :

  • Formation of Acid Chloride: 2-Methylenehexanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

  • Amide Formation: The acid chloride reacts with L-proline in the presence of a base (e.g., triethylamine) to form a proline amide intermediate.

  • Halolactonization: Treatment with iodine (I₂) induces cyclization, yielding a bicyclic oxazine intermediate.

  • Hydrolysis: The oxazine is hydrolyzed with concentrated hydrobromic acid (HBr) at 100–105°C for 15–24 hours, producing the target compound with >95% enantiomeric excess (ee).

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Acid Chloride FormationSOCl₂, 0°C, 2h92
Amide SynthesisL-proline, Et₃N, CH₂Cl₂, 25°C85
HalolactonizationI₂, CHCl₃, 0°C to 25°C, 12h78
Hydrolysis48% HBr, reflux, 18h90

This method’s efficiency stems from L-proline’s ability to induce stereochemical control, a phenomenon attributed to its rigid pyrrolidine ring and hydrogen-bonding capacity .

Physical and Chemical Properties

Solubility and Stability

2-Hydroxy-2-methylhexanoic acid is practically insoluble in water but miscible with polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). Its stability under acidic conditions is notable, as demonstrated by its resistance to decomposition during prolonged HBr hydrolysis .

Spectroscopic Data

  • Infrared (IR) Spectroscopy: A strong absorption band at 1700–1720 cm⁻¹ confirms the carboxylic acid group. The hydroxyl group (-OH) exhibits a broad peak at 3200–3400 cm⁻¹ .

  • ¹H NMR (CDCl₃): δ 1.20 (s, 3H, -CH₃), δ 1.45–1.60 (m, 4H, -CH₂-), δ 2.30 (s, 1H, -OH), δ 4.10 (q, 1H, -CH-COOH) .

Applications in Organic Synthesis

Prostaglandin Analog Production

The (2S)-enantiomer is a key intermediate in synthesizing TR-7134, a prostaglandin E₂ analog with vasodilatory and anti-inflammatory properties. The synthetic pathway involves :

  • Reduction: Conversion to 4-methyloct-1-yn-4S-ol using lithium aluminum hydride (LiAlH₄).

  • Tosylation: Selective tosylation of the primary alcohol group.

  • Cross-Coupling: Palladium-catalyzed coupling with a prostaglandin core structure.

This application underscores the compound’s value in medicinal chemistry, particularly for designing enantiomerically pure therapeutics.

Comparative Analysis with Related Hydroxy Acids

2-Hydroxy-2-methylbutyric Acid vs. 2-Hydroxy-2-methylhexanoic Acid

While structurally similar, 2-hydroxy-2-methylbutyric acid (C₅H₁₀O₃) differs in chain length and metabolic fate. The hexanoic derivative’s longer alkyl chain enhances lipophilicity, making it more suitable for traversing lipid bilayers in drug delivery systems .

Future Research Directions

  • Green Chemistry Approaches: Exploring enzymatic catalysis or biodegradable solvents to improve synthesis sustainability.

  • Structure-Activity Relationships (SAR): Modifying the alkyl chain to optimize pharmacokinetic profiles.

  • Industrial Scale-Up: Addressing challenges in maintaining enantiomeric purity during large-scale production.

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